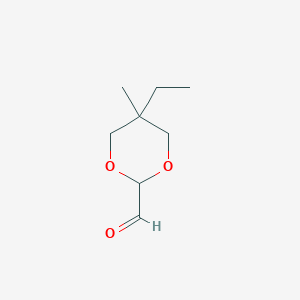
5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde is a chemical compound used in scientific research. It is a colorless liquid with a pleasant odor and is commonly used as a reagent in organic synthesis. The compound has several applications in scientific research, including its use in the synthesis of complex organic molecules and as a starting material for the preparation of other compounds.
Mechanism Of Action
The mechanism of action of 5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in organic reactions. The compound can react with a variety of electrophiles to form new compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde. However, the compound is not known to have any significant toxic effects and is considered to be relatively safe for laboratory use.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde in laboratory experiments is its ease of synthesis. The compound can be prepared using simple laboratory techniques and is relatively inexpensive. However, one of the main limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving 5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde. One area of research could be the development of new synthetic methods for the preparation of the compound. Another area of research could be the investigation of the compound's potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, further studies could be carried out to better understand the mechanism of action of the compound and its potential uses in organic synthesis.
Synthesis Methods
The synthesis of 5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde involves the reaction of ethyl vinyl ether, acetaldehyde, and paraformaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps to form the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde has several applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules. The compound is also used as a starting material for the preparation of other compounds, including pharmaceuticals and agrochemicals.
properties
CAS RN |
123895-47-6 |
|---|---|
Product Name |
5-Ethyl-5-methyl-1,3-dioxane-2-carbaldehyde |
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
5-ethyl-5-methyl-1,3-dioxane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-3-8(2)5-10-7(4-9)11-6-8/h4,7H,3,5-6H2,1-2H3 |
InChI Key |
HFQSFXVEIDTALO-UHFFFAOYSA-N |
SMILES |
CCC1(COC(OC1)C=O)C |
Canonical SMILES |
CCC1(COC(OC1)C=O)C |
synonyms |
1,3-Dioxane-2-carboxaldehyde, 5-ethyl-5-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



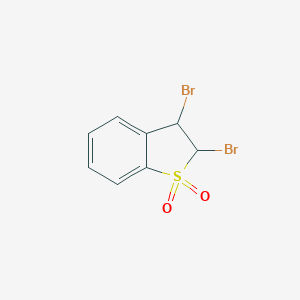
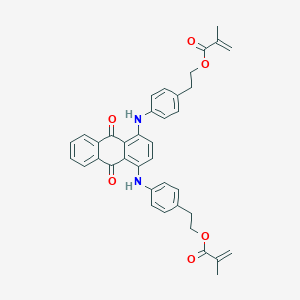
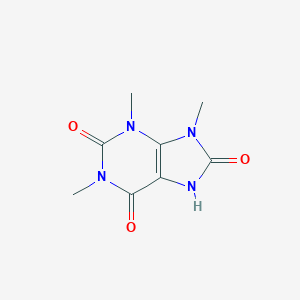
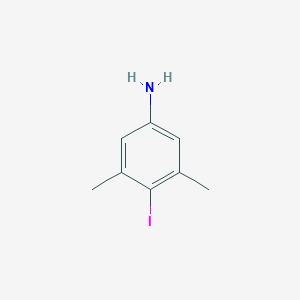
![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)

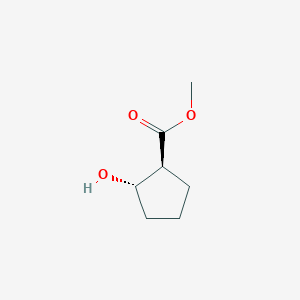
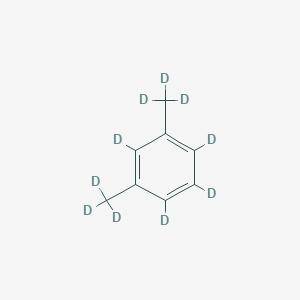
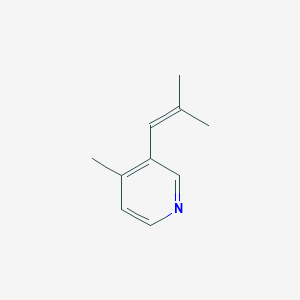

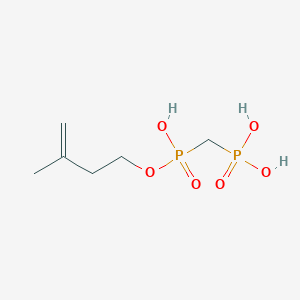

![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)
![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B55797.png)